molecular formula C19H26FN3O5S B2655060 N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872722-75-3

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

Cat. No. B2655060
CAS RN: 872722-75-3
M. Wt: 427.49
InChI Key: NKMPIHCTNSVICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Its unique mechanism of action makes it a promising candidate for cancer therapy, particularly in the treatment of solid tumors.

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine demonstrates the ability to transfer its NH group to various nucleophiles, facilitating the synthesis of a wide range of derivatives. This process can potentially apply to the synthesis or modification of compounds like N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, highlighting the versatility of oxaziridine in chemical synthesis Siegfried Andreae & Ernst Schmitz, 1991.

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Research on fluorinated derivatives of WAY 100635, including the use of various acids replacing cyclohexanecarboxylic acid, showcases the role of fluorinated compounds in enhancing biological properties for potential therapeutic applications. This research indicates the importance of fluorine substitution in modifying the activity and specificity of bioactive molecules, which could be relevant for the synthesis and application of N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide L. Lang et al., 1999.

Hydrogen Bonding in Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones demonstrates the impact of hydrogen bonding on the stability and reactivity of cyclic compounds. Understanding these interactions is crucial for the design and synthesis of new compounds with potential pharmacological applications, providing insights into how similar interactions might influence the properties of N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide M. Kubicki et al., 2000.

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This research presents a copper-catalyzed process for the functionalization of alkanes with amides and imides, leading to N-alkyl products. Such methodologies could be applied to the synthesis or modification of complex molecules, including N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, demonstrating the utility of copper catalysis in organic synthesis B. L. Tran et al., 2014.

Design of New Oxazaphosphorine Anticancer Drugs

The design and evaluation of new oxazaphosphorine derivatives aim to improve selectivity and reduce toxicity in anticancer agents. This approach to drug design and modification underscores the potential for developing targeted therapies using structurally complex compounds like N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide Jun Liang et al., 2007.

properties

IUPAC Name

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMPIHCTNSVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.